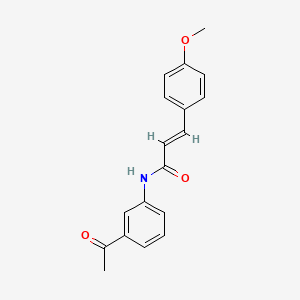

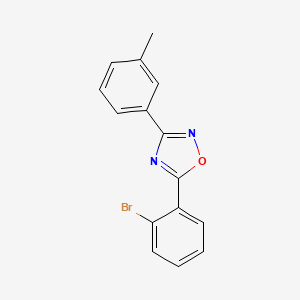

![molecular formula C13H17FN2O2 B5794247 N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide, also known as Fentanyl, is a potent synthetic opioid analgesic drug. It was first synthesized in the 1960s by Janssen Pharmaceutica and has since been widely used for pain management, anesthesia, and sedation. Fentanyl is estimated to be 50-100 times more potent than morphine and is classified as a Schedule II controlled substance due to its high potential for abuse and addiction.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide works by binding to the mu-opioid receptors in the central nervous system, thereby reducing the transmission of pain signals and producing analgesia. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. However, prolonged use of N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide can lead to tolerance, dependence, and addiction.

Biochemical and Physiological Effects

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide produces a range of biochemical and physiological effects, including respiratory depression, sedation, nausea, vomiting, constipation, and urinary retention. It can also cause hypotension, bradycardia, and cardiac arrest in high doses. N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide can cross the blood-brain barrier quickly, leading to rapid onset of action and potent analgesia.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide has several advantages for laboratory experiments, including its high potency, rapid onset of action, and ability to produce consistent and predictable effects. However, its potential for abuse and addiction makes it challenging to use in animal studies, and its side effects can complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide, including the development of new formulations with improved safety profiles, the investigation of its potential use in treating mental health disorders, and the exploration of alternative pain management strategies that minimize the use of opioids. Additionally, more research is needed to better understand the mechanisms underlying tolerance, dependence, and addiction to N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide and other opioids.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide involves multiple steps, starting with the reaction of 4-fluorobenzyl chloride with ethylene oxide to form N-(2-hydroxyethyl)-4-fluorobenzylamine. This intermediate is then reacted with morpholine and phosgene to form N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide. The final product is purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide has been extensively studied for its analgesic properties and has been used in various clinical settings, including surgery, chronic pain management, and palliative care. It has also been investigated for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-12-3-1-11(2-4-12)5-6-15-13(17)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOCWCXCMCCWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)